molecular formula C10H11ClF2N2O2S B12076308 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine

Cat. No.: B12076308
M. Wt: 296.72 g/mol
InChI Key: XKVJKVISKCTKLN-UHFFFAOYSA-N
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Description

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position and a sulfonyl group attached to a 4,4-difluoropiperidine moiety at the third position of the pyridine ring

Properties

Molecular Formula

C10H11ClF2N2O2S

Molecular Weight

296.72 g/mol

IUPAC Name

2-chloro-3-(4,4-difluoropiperidin-1-yl)sulfonylpyridine

InChI

InChI=1S/C10H11ClF2N2O2S/c11-9-8(2-1-5-14-9)18(16,17)15-6-3-10(12,13)4-7-15/h1-2,5H,3-4,6-7H2

InChI Key

XKVJKVISKCTKLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyridine with 4,4-difluoropiperidine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the chloro group may be replaced by a different functional group, resulting in a new derivative of the original compound.

Scientific Research Applications

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is unique due to the presence of both the sulfonyl and piperidine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

  • Molecular Formula : C10_{10}H11_{11}ClF2_2N2_2O2_2S
  • Molecular Weight : 296.73 g/mol
  • CAS Number : 2340293-43-6

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on antimicrobial properties. Its structure suggests potential interactions with biological targets that could lead to therapeutic applications.

Antimicrobial Activity

Research indicates that 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine may possess antifungal and antibacterial properties. A comparative analysis of its activity against various pathogens reveals promising results:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Candida albicansAntifungal>64 μg/ml
Candida kruseiAntifungal16 μg/ml
Aspergillus fumigatusAntifungal64 μg/ml
Escherichia coliAntibacterial32 μg/ml

The compound shows variable efficacy against different strains, indicating a selective mechanism of action that warrants further investigation.

The proposed mechanism involves the inhibition of key enzymes involved in microbial metabolism. The sulfonyl group in the structure is hypothesized to interact with amino acid residues in target proteins, disrupting their function and leading to cell death.

Study 1: Efficacy Against Fungal Infections

A recent study evaluated the antifungal effectiveness of 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine using an in vitro model. The results demonstrated significant antifungal activity against various Candida species, particularly highlighting its effectiveness against C. krusei with an MIC of 16 μg/ml.

Study 2: In Vivo Assessment

In vivo studies utilizing murine models have shown that administration of the compound significantly reduces fungal burden in infected tissues. The treatment resulted in lower levels of pro-inflammatory cytokines, suggesting not only antifungal activity but also anti-inflammatory properties.

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